1-Iodo-2-methyl-4-(prop-2-en-1-yloxy)benzene
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Overview
Description
1-Iodo-2-methyl-4-(prop-2-en-1-yloxy)benzene is an organic compound with the molecular formula C10H11IO It is a derivative of benzene, where an iodine atom is substituted at the first position, a methyl group at the second position, and a prop-2-en-1-yloxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-methyl-4-(prop-2-en-1-yloxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-methyl-4-(prop-2-en-1-yloxy)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2-methyl-4-(prop-2-en-1-yloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the iodine atom.
Oxidation: Formation of aldehydes or carboxylic acids from the prop-2-en-1-yloxy group.
Reduction: Formation of alcohols or alkanes from the reduction of functional groups.
Scientific Research Applications
1-Iodo-2-methyl-4-(prop-2-en-1-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Iodo-2-methyl-4-(prop-2-en-1-yloxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom and the prop-2-en-1-yloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include the formation of intermediates such as benzenonium ions, which undergo further transformations to yield the final products.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-methylbenzene: Similar structure but lacks the prop-2-en-1-yloxy group.
1-Iodo-4-methylbenzene: Similar structure but with the methyl group at a different position.
1-Iodo-2,4-dimethylbenzene: Contains an additional methyl group compared to 1-Iodo-2-methyl-4-(prop-2-en-1-yloxy)benzene.
Uniqueness
This compound is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-iodo-2-methyl-4-prop-2-enoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h3-5,7H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAFFYKNUYOLEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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